methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate
Description
Methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring via a sulfonyl group. The azetidine is further substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-2-ylmethyl group. This structure combines pharmacophoric elements—sulfonyl, azetidine, and oxadiazole—often associated with bioactivity, including antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl 4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-18(22)12-4-6-15(7-5-12)28(23,24)21-10-13(11-21)17-19-16(20-26-17)9-14-3-2-8-27-14/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHISDGYSAMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Research indicates that compounds containing thiophene and oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives with Thiophene Substitutions
- Compound 5 (2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, ): Shares the 1,3,4-oxadiazole-thiophene motif but lacks the azetidine-sulfonyl-benzoate framework. Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), suggesting the oxadiazole-thiophene unit contributes to bioactivity .
Oxadiazole-Benzoate Hybrids
- Methyl 4-(3-(2-(Methylamino)ethyl)-1,2,4-oxadiazol-5-yl)benzoate Hydrochloride (): Contains a benzoate ester and 1,2,4-oxadiazole but replaces the azetidine-sulfonyl group with a methylaminoethyl chain. MW: ~325 g/mol (vs. ~450 g/mol estimated for the target compound). The reduced size may enhance solubility but limit conformational rigidity . Structural Insight: The methylaminoethyl side chain could facilitate hydrogen bonding, a property absent in the target compound’s azetidine-sulfonyl linkage .
- Methyl 4-({4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate (CAS 945172-83-8, ): Features a benzoate ester connected via an amide bond to a butanoyl-oxadiazole chain. MW: 399.83 g/mol. The chlorophenyl substitution on oxadiazole contrasts with the thiophen-2-ylmethyl group in the target compound, affecting lipophilicity (clogP: ~3.5 vs. ~2.8 estimated for the target) .
Thiadiazole and Triazole Analogues
- 1,3,4-Thiadiazole Derivatives (): Example: 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole. Thiadiazole rings (vs.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole nucleus is typically synthesized via cyclocondensation between a nitrile and an acylhydrazide. For the thiophene-substituted variant:
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Step 1 : React thiophene-2-carbaldehyde with hydroxylamine to form thiophene-2-carbaldehyde oxime.
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Step 2 : Treat the oxime with chloroacetyl chloride to yield -(thiophen-2-ylmethyl)chloroacetamide.
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Step 3 : Cyclize with cyanamide under basic conditions (e.g., K₂CO₃ in DMF) to form 3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine.
Optimization Note : Microwave-assisted cyclization (150°C, 30 min) improves yields to 75–80% compared to conventional heating (12 h, 60%).
Azetidine Ring Construction
Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution or photochemical [2+2] cycloaddition.
Method A :
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Substrate : 1,3-Dibromopropane and the oxadiazole-thiophene amine.
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Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene at 110°C for 24 h.
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Yield : 45–50% after column chromatography.
Method B :
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Photocycloaddition : Irradiate a solution of vinyl azide and acrylonitrile (λ = 300 nm) to form the azetidine core.
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Post-functionalization : Introduce the oxadiazole-thiophene unit via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Sulfonylation and Esterification
Sulfonylation of Azetidine
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Reagents : Methyl 4-(chlorosulfonyl)benzoate (synthesized via chlorosulfonation of methyl 4-aminobenzoate).
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Conditions : React azetidine with the sulfonyl chloride in anhydrous CH₂Cl₂, using Et₃N as a base (0°C to rt, 12 h).
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Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane/EtOAc 3:1).
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Yield : 60–65%.
Esterification Considerations
The methyl ester is typically introduced early in the synthesis to avoid side reactions during sulfonylation. Alternatives include:
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Direct esterification : Treat 4-sulfamoylbenzoic acid with MeOH/H₂SO₄ (reflux, 6 h).
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Protecting group strategies : Use tert-butyl esters, cleaved post-sulfonylation with TFA.
Integrated Synthetic Pathways
Pathway 1: Sequential Assembly
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Synthesize 3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidine.
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Sulfonylate with methyl 4-(chlorosulfonyl)benzoate.
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Purify via recrystallization (MeOH/H₂O).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole formation | K₂CO₃, DMF, 80°C, 12 h | 68 |
| Azetidine synthesis | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 52 |
| Sulfonylation | Et₃N, CH₂Cl₂, rt | 63 |
Pathway 2: Convergent Approach
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Prepare methyl 4-sulfamoylbenzoate independently.
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Couple with pre-formed 3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidine via Mitsunobu reaction (DIAD, PPh₃, THF).
Advantages : Higher modularity; avoids sulfonation of sensitive intermediates.
Analytical Validation and Challenges
Spectroscopic Characterization
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¹H NMR : Key signals include:
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Thiophene protons: δ 7.21 (dd, J = 5.1 Hz, 1H), 6.91 (d, J = 3.4 Hz, 1H).
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Azetidine CH₂: δ 4.12–4.25 (m, 2H).
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LC-MS : [M+H]⁺ expected at m/z 462.1 (C₁₉H₁₇N₃O₅S₂).
Common Side Reactions
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Oxadiazole ring opening : Occurs under strongly acidic or basic conditions.
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Azetidine ring strain : May lead to polymerization at elevated temperatures.
Q & A
Q. Table 1: Optimization of Azetidine Sulfonation
| Condition | Yield (%) | Purity (%) | Key Observation |
|---|---|---|---|
| DCM, 0°C, 12 h | 45 | 88 | Partial ring opening |
| THF, −20°C, 24 h | 68 | 95 | Minimal distortion |
| Microwave, 80°C, 1 h | 72 | 97 | Optimal time-efficiency |
Q. Table 2: Comparative Reactivity of Oxadiazole Derivatives
| Substituent | Sulfonation Rate (k, s<sup>−1</sup>) | HOMO (eV) |
|---|---|---|
| Thiophen-2-ylmethyl | 0.021 | −6.8 |
| Phenyl | 0.035 | −7.2 |
| 4-Fluorophenyl | 0.029 | −7.5 |
Key Research Gaps
- Stereochemical Control : The azetidine’s 3-position chirality is unresolved; chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) could address this .
- In Vivo Bioavailability : No data on pharmacokinetics; proposed studies include logP measurement (predicted 2.8) and hepatic microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
